Cas no 65686-13-7 (2-(4-chlorophenoxy)ethyl(methyl)amine)

2-(4-Chlorophenoxy)ethyl(methyl)amine is a chlorinated phenoxyethylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-chlorophenoxy group linked to an ethylamine backbone with a methyl substituent, offering versatility in synthetic modifications. The compound’s chlorinated aromatic moiety may enhance binding affinity in biologically active molecules, while the amine functionality allows for further derivatization. This intermediate is useful in the development of selective ligands or active ingredients due to its balanced lipophilicity and electronic properties. Suitable for controlled reactions, it serves as a key building block in medicinal chemistry and crop protection studies. Handling requires standard safety precautions for halogenated and amine-containing compounds.
2-(4-chlorophenoxy)ethyl(methyl)amine structure
65686-13-7 structure
Product Name:2-(4-chlorophenoxy)ethyl(methyl)amine
CAS No:65686-13-7
MF:C9H12ClNO
MW:185.650681495667
CID:58372
PubChem ID:295966
Update Time:2025-05-19

2-(4-chlorophenoxy)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenoxy)-N-methylethanamine
    • N-[2-(4-Chlorophenoxy)ethyl]-N-methylamine
    • [2-(4-Chlorophenoxy)ethyl](methyl)amine
    • 2-(4-chlorophenoxy)ethylmethylamine
    • 2-(4-chlorophenoxy)-N-methylethylamine
    • AC1L6PBV
    • AC1Q41BE
    • CTK5C2996
    • NSC165637
    • SureCN2472084
    • 2-(4-chlorophenoxy)ethyl(methyl)amine
    • SCHEMBL2472084
    • DTXSID70304406
    • 2-(4-Chlorophenoxy)-N-methylethan-1-amine
    • EN300-07966
    • [2-(4-chlorophenoxy)ethyl]methylamine
    • 2-(4-CHLORO-PHENOXY)ETHYL METHYL AMINE
    • Z56963344
    • 65686-13-7
    • MFCD00018645
    • 2-(4-CHLORO-PHENOXY)ETHYLMETHYLAMINE
    • [2-(4-Chlorophenoxy)-ethyl]-methyl-amine
    • RGLUIFRWIKUDEI-UHFFFAOYSA-N
    • FT-0694402
    • NSC-165637
    • CS-0220950
    • AKOS000343450
    • G43006
    • DA-19231
    • Inchi: 1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
    • InChI Key: RGLUIFRWIKUDEI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCCNC

Computed Properties

  • Exact Mass: 185.06086
  • Monoisotopic Mass: 185.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 273.3°Cat760mmHg
  • Flash Point: 119.1°C
  • PSA: 21.26

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Additional information on 2-(4-chlorophenoxy)ethyl(methyl)amine

Research Brief on 2-(4-chlorophenoxy)ethyl(methyl)amine (CAS: 65686-13-7) in Chemical Biology and Pharmaceutical Applications

2-(4-chlorophenoxy)ethyl(methyl)amine (CAS: 65686-13-7) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Structurally, it features a phenoxyethylamine backbone with a methylamine substitution and a para-chloro substituent on the phenyl ring. This molecular architecture suggests potential bioactivity, particularly in neurotransmitter modulation, given its structural resemblance to known psychoactive phenethylamines. Recent studies have explored its pharmacological properties, synthetic pathways, and potential therapeutic applications.

Recent pharmacological investigations have focused on the compound's interaction with monoamine transporters and receptors. In vitro studies indicate that 2-(4-chlorophenoxy)ethyl(methyl)amine exhibits moderate affinity for serotonin and dopamine transporters, with IC50 values in the micromolar range. This activity profile suggests potential applications in central nervous system disorders, though its selectivity and efficacy require further optimization. Molecular docking simulations reveal that the chloro substituent contributes significantly to binding interactions through hydrophobic contacts with transporter proteins.

Synthetic approaches to 2-(4-chlorophenoxy)ethyl(methyl)amine have been refined in recent years. A 2023 study demonstrated an efficient two-step synthesis starting from 4-chlorophenol, with an overall yield of 68%. The process involves O-alkylation with ethylene carbonate followed by reductive amination using methylamine and sodium cyanoborohydride. This improved methodology addresses previous challenges in regioselectivity and purity, making the compound more accessible for research purposes. Analytical characterization by LC-MS and NMR spectroscopy has confirmed the high purity (>98%) of synthesized batches.

The metabolic fate of 2-(4-chlorophenoxy)ethyl(methyl)amine has been investigated using human liver microsome assays. Primary metabolic pathways include N-demethylation and aromatic hydroxylation, with CYP2D6 identified as the major cytochrome P450 isoform responsible for its biotransformation. These findings have important implications for drug development, particularly regarding potential drug-drug interactions and interindividual variability in metabolism. Pharmacokinetic studies in rodent models show moderate oral bioavailability (42-48%) and a plasma half-life of approximately 3.5 hours.

Emerging applications of 2-(4-chlorophenoxy)ethyl(methyl)amine extend beyond neuroscience. A 2024 study reported its use as a building block for novel antimicrobial agents, where structural derivatives demonstrated activity against Gram-positive pathogens. Additionally, the compound has shown promise as a ligand for transition metal catalysts in asymmetric synthesis, leveraging its chiral center for enantioselective transformations. These diverse applications highlight the versatility of this chemical scaffold in medicinal chemistry and chemical biology.

Current research gaps include the need for comprehensive in vivo efficacy studies and detailed structure-activity relationship analyses. Future directions may explore the development of fluorinated analogs for PET imaging applications or the design of prodrug versions to improve blood-brain barrier penetration. The compound's relatively simple structure and established synthetic routes make it an attractive platform for further medicinal chemistry optimization and biological investigation.

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